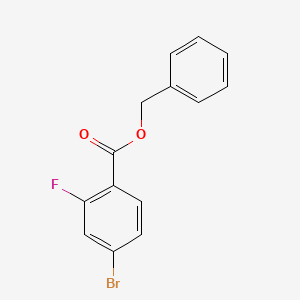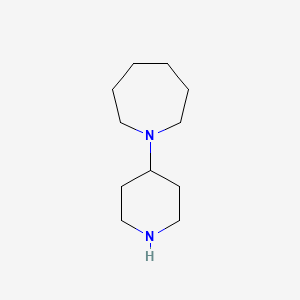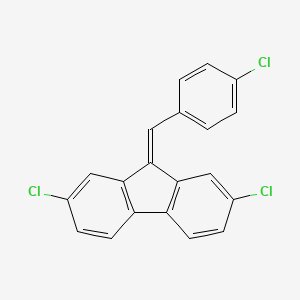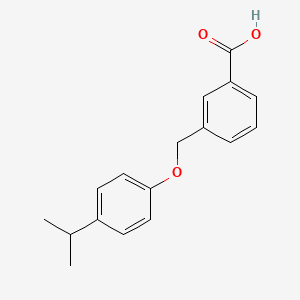
4-溴-2-氟苯甲酸苄酯
概述
描述
4-Bromo-2-fluoro-benzoic acid benzyl ester is a chemical compound that belongs to the class of halogenated benzoic acid derivatives It is characterized by the presence of bromine and fluorine atoms attached to the benzene ring, along with a benzyl ester functional group
科学研究应用
4-Bromo-2-fluoro-benzoic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
It is known to be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
Mode of Action
The compound is likely to interact with its targets through a process known as Suzuki–Miyaura cross-coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The result of the compound’s action is the formation of biaryl intermediates . These intermediates can be further used in the synthesis of various complex organic compounds.
Action Environment
The efficacy and stability of 4-Bromo-2-fluoro-benzoic acid benzyl ester are likely to be influenced by environmental factors such as temperature, pH, and the presence of other reactants . For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-benzoic acid benzyl ester typically involves the esterification of 4-Bromo-2-fluoro-benzoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2-fluoro-benzoic acid benzyl ester may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-Bromo-2-fluoro-benzoic acid benzyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The benzyl ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Oxidation: Potassium permanganate in aqueous or alkaline conditions is used for the oxidation of the benzyl ester.
Major Products Formed
Substitution: Products include derivatives with different substituents on the benzene ring.
Reduction: The major product is 4-Bromo-2-fluoro-benzyl alcohol.
Oxidation: The major product is 4-Bromo-2-fluoro-benzoic acid.
相似化合物的比较
4-Bromo-2-fluoro-benzoic acid benzyl ester can be compared with other halogenated benzoic acid derivatives, such as:
4-Bromo-2-fluoro-benzoic acid: Lacks the benzyl ester group, making it less lipophilic and potentially less bioactive.
4-Bromo-2-chloro-benzoic acid benzyl ester: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and binding properties.
4-Fluoro-2-bromo-benzoic acid benzyl ester: Isomeric compound with different positions of halogen atoms, leading to different chemical and biological properties.
属性
IUPAC Name |
benzyl 4-bromo-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-11-6-7-12(13(16)8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXNSDOLYAYGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid](/img/structure/B3137245.png)
![2-chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3137249.png)

![[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B3137267.png)


![N,N-diphenyl-4-[(E)-2-[7'-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]-9,9'-spirobi[fluorene]-2'-yl]ethenyl]aniline](/img/structure/B3137290.png)

![Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride](/img/structure/B3137311.png)
![2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B3137317.png)

![3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B3137331.png)

